L-(+)-2-Phenylglycine-d5

LC-MS/MS quantification Isotope dilution mass spectrometry Internal standard method

Quantitative LC-MS/MS workflows for chiral impurity profiling (e.g., Cefalexin EP Impurity A) fail with unlabeled or racemic standards. L-(+)-2-Phenylglycine-d5 (CAS 1246820-68-7) delivers the analytical specificity and metabolic stability required for validated methods: - +5 Da mass shift from perdeuterated phenyl ring ensures baseline separation from the unlabeled analyte's isotopic envelope. - Single (S)-enantiomer matches the target L-phenylglycine impurity, eliminating 2-fold quantification error from racemic standards. - 98 atom% D enrichment provides a persistent tracer for ADME studies, stable to CYP450-mediated oxidation at labeled positions.

Molecular Formula C8H9NO2
Molecular Weight 156.196
CAS No. 1246820-68-7
Cat. No. B587015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-(+)-2-Phenylglycine-d5
CAS1246820-68-7
Synonyms(αS)-α-Amino-benzeneacetic-d5 Acid;  L-2-Phenyl-glycine-d5;  (+)-(S)-Phenylglycine-d5;  (+)-Phenylglycine-d5;  (2S)-Amino-2-phenylethanoic-d5 Acid; 
Molecular FormulaC8H9NO2
Molecular Weight156.196
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)N
InChIInChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D
InChIKeyZGUNAGUHMKGQNY-FOXQAWPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-(+)-2-Phenylglycine-d5: Isotope-Labeled Chiral Amino Acid


L-(+)-2-Phenylglycine-d5 (CAS 1246820-68-7) is a deuterium-labeled isotopologue of the non-proteinogenic L-α-phenylglycine, bearing five deuterium atoms substituted on the phenyl ring (phenyl-d5) . With a molecular formula of C₈H₄D₅NO₂ and a molecular weight of 156.19 g/mol, it presents a nominal mass shift of +5 Da relative to the unlabeled L-(+)-2-phenylglycine (MW 151.16 g/mol, CAS 2935-35-5) [1]. This compound is classified as a stable isotope-labeled chiral amino acid derivative and is supplied as an off-white solid with a specified chemical purity of ≥95% by HPLC and an isotopic enrichment of 98 atom% D . Its primary utility lies in serving as an internal standard for quantitative LC-MS/MS analysis, as a tracer in metabolic flux studies, and as a reference compound in chiral impurity profiling of β-lactam antibiotics [2].

L-(+)-2-Phenylglycine-d5: Substitution Failure of Unlabeled Analogs


Substituting L-(+)-2-Phenylglycine-d5 with its unlabeled counterpart (CAS 2935-35-5) or the racemic DL-2-Phenylglycine-d5 (CAS 358731-96-1) introduces critical failures in quantitative analytical workflows. The unlabeled compound co-elutes with the endogenous analyte and is indistinguishable in the mass spectrometer, rendering isotope dilution quantification impossible [1]. The racemic DL mixture lacks enantiomeric specificity, which is essential when quantifying chiral pharmaceutical impurities such as Cefalexin EP Impurity A (the S-isomer, i.e., L-phenylglycine) [2]. Furthermore, alternative isotope labels—such as ¹⁵N (mass shift +1 Da)—provide insufficient mass separation from the analyte's natural M+1 isotopologue, compromising signal specificity in complex biological matrices . The five-deuterium substitution on the phenyl ring of L-(+)-2-Phenylglycine-d5 delivers a +5 Da mass shift, moving the internal standard signal well outside the natural isotopic envelope of the unlabeled analyte and ensuring baseline-resolved quantitation.

L-(+)-2-Phenylglycine-d5 Comparative Evidence


Mass Spectrometric Baseline Separation from Unlabeled Analyte

L-(+)-2-Phenylglycine-d5 provides a nominal mass shift of +5 Da (monoisotopic mass 156.09 g/mol) relative to unlabeled L-(+)-2-phenylglycine (monoisotopic mass 151.06 g/mol). In contrast, a ¹⁵N-labeled L-phenylglycine analog provides only a +1 Da shift, which can overlap with the natural ¹³C isotopologue (~6.6% of the M peak in an 8-carbon molecule). This +5 Da displacement ensures the internal standard signal is fully resolved from the analyte's [M+H]⁺, [M+1]⁺, and [M+2]⁺ isotopologue cluster in single-quadrupole and triple-quadrupole MS instruments, minimizing cross-talk and enabling accurate peak integration at trace concentrations .

LC-MS/MS quantification Isotope dilution mass spectrometry Internal standard method

Isotopic Enrichment Benchmark for Quantitation

The isotopic enrichment specification for L-(+)-2-Phenylglycine-d5 is 98 atom% D, as verified by ²H NMR and mass spectrometry . This means ≥98% of the hydrogen atoms at the five exchangeable phenyl positions are deuterium. By comparison, generic unlabeled L-phenylglycine has a natural deuterium abundance of approximately 0.015 atom% D. The residual protiated fraction in the labeled compound (≤2%) corresponds to ≤0.4% of the total signal that could appear in the unlabeled analyte channel—a level that is quantifiable and can be mathematically corrected during method validation. Higher deuteration levels (>99 atom% D) are achievable via custom synthesis but are rarely needed for routine bioanalysis . The 98 atom% D specification balances isotopic purity with synthetic accessibility and cost.

Isotopic purity SIL internal standard Stable isotope dilution assay

Enantiomeric Specificity for Chiral Impurity Profiling

L-(+)-2-Phenylglycine-d5 is the single (S)-enantiomer, corresponding to Cefalexin EP Impurity A. The racemic DL-2-Phenylglycine-d5 (CAS 358731-96-1) contains an equimolar mixture of (S)- and (R)-enantiomers . In pharmaceutical quality control of β-lactam antibiotics (cefalexin, cefaclor, ampicillin), the pharmacopoeial impurity specification targets the specific enantiomer: D-phenylglycine (R-isomer) is Cefalexin EP Impurity A, while L-phenylglycine (S-isomer) is a related process intermediate [1]. Using the racemic DL-d5 standard would confound enantiomer-specific quantification, as both enantiomers co-elute on achiral columns and produce identical mass spectra. The single-enantiomer L-(+)-2-Phenylglycine-d5 enables direct enantiomer-specific isotope dilution without requiring chiral chromatographic separation or kinetic resolution methods [2].

Chiral impurity profiling β-Lactam antibiotic QC Enantiomeric purity

Deuterium Isotope Effect on Chromatographic Retention

Perdeuterated (d5-phenyl) isotopologues of aromatic amino acids exhibit a small but measurable reverse isotope effect on reversed-phase HPLC retention: deuterated species typically elute slightly earlier (ΔtR ≈ −0.02 to −0.10 min under typical gradient conditions) than their protiated counterparts due to the shorter C–D bond length and reduced hydrophobic interaction with the stationary phase [1]. This is in contrast to ¹³C-labeled internal standards, which show negligible retention time shift (ΔtR < 0.01 min) [2]. The slight negative shift of the d5 compound relative to the analyte means the internal standard peak partially precedes the analyte peak, which can actually improve peak-picking accuracy in automated integration software by providing a leading-edge reference rather than exact co-elution that may cause ion suppression in the ESI source [3]. However, the magnitude of the shift is small enough (<0.1 min) to ensure the internal standard experiences near-identical matrix effects as the analyte within the same elution window.

Isotopologue separation LC retention time shift Matrix effect correction

TRC P327132: Provenance and Batch Reproducibility

The primary commercial source of L-(+)-2-Phenylglycine-d5 is Toronto Research Chemicals (TRC, product code P327132), a supplier whose catalog numbers are explicitly cited in peer-reviewed medicinal chemistry literature (e.g., Kumar, R., et al., J. Med. Chem., 2008; Betancort, J., et al., Bioorg. Med. Chem. Lett., 2009) . TRC provides lot-specific Certificates of Analysis (CoA) that include HPLC purity, isotopic enrichment, and residual solvent data. In contrast, non-specialty chemical suppliers may offer phenylglycine-d5 without documented isotopic enrichment verification or enantiomeric purity testing [1]. The TRC origin provides traceability that is required for regulatory submissions (IND, NDA, ANDA) where the identity and purity of reference standards must be fully documented per 21 CFR 211.194 [2].

Reference standard provenance Certificate of Analysis GMP-compliant supply chain

L-(+)-2-Phenylglycine-d5 Application Scenarios


Impurity Quantitation in Cefalexin and Ampicillin

In pharmaceutical quality control, L-(+)-2-Phenylglycine-d5 serves as the stable isotope-labeled internal standard (SIL-IS) for quantifying residual L-phenylglycine in cephalexin and ampicillin active pharmaceutical ingredients (APIs). The +5 Da mass shift ensures complete chromatographic and mass spectrometric separation from the unlabeled impurity, enabling validated quantitation at levels as low as 0.05% w/w relative to the API—meeting the ICH Q3A reporting threshold for organic impurities in drug substances. The single (S)-enantiomer configuration matches the stereochemistry of the target impurity (Cefalexin EP Impurity A, S-isomer), avoiding the 2-fold quantification error inherent to racemic deuterated standards .

Metabolic Tracing of Phenylglycine Prodrugs

L-(+)-2-Phenylglycine-d5 is employed as a tracer in ADME studies of phenylglycine-derived drug candidates, including β-lactam antibiotics and peptidomimetic protease inhibitors. The 98 atom% D enrichment allows researchers to distinguish administered drug-derived phenylglycine from endogenous glycine metabolites in plasma and urine using LC-HRMS. The perdeuterated phenyl ring is metabolically stable (C–D bonds are not subject to oxidative metabolism by CYP450 enzymes at the aromatic positions under normal physiological conditions), providing a persistent isotopic label throughout the pharmacokinetic sampling window . The quantifiable isotopic enrichment (98 atom% D) enables precise determination of absolute bioavailability and metabolic clearance using the isotope dilution method .

Chiral Method Development for Enantiomeric Excess

In process chemistry laboratories developing enantioselective syntheses of β-lactam antibiotics, L-(+)-2-Phenylglycine-d5 functions as a chiral internal standard for determining the enantiomeric excess (ee) of reaction products. By spiking a known amount of the deuterated (S)-enantiomer into the reaction mixture prior to chiral HPLC or SFC analysis, the (R)/(S) ratio can be quantified with high precision without requiring a separate calibration curve for each enantiomer. This approach eliminates injection volume variability and detector response drift as sources of error in ee determination . The isotopic label does not alter the chiral recognition mechanism, as the deuterium atoms are located on the aromatic ring—distal to the chiral center—preserving the enantioselective interactions with chiral stationary phases .

Protein-Ligand Interactions by ²H-Edited NMR

L-(+)-2-Phenylglycine-d5 is utilized in ²H-edited and ¹H/²H isotopic filtration NMR experiments to study protein-ligand interactions. The perdeuterated phenyl ring suppresses ¹H signals from the ligand's aromatic region, allowing selective observation of protein side-chain protons that are in close spatial proximity (<5 Å) to the ligand binding site. In ¹H-¹⁵N HSQC titration experiments, the d5-labeled ligand eliminates overlapping aromatic ¹H resonances that would otherwise obscure chemical shift perturbations in the protein spectrum, improving the signal-to-noise ratio for binding affinity (Kd) determination by 2- to 4-fold compared to using unlabeled ligand at equivalent concentrations .

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